N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide typically involves multiple steps. The process begins with the preparation of the pyrazole and oxazole rings, followed by their functionalization and coupling.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Preparation of Oxazole Ring: The oxazole ring is typically formed by the cyclization of an α-haloketone with an amide.
Coupling Reaction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethylphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various nucleophiles, such as halides or alkoxides.
Scientific Research Applications
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichloronickel dihydrate .
- Efficient Screening of Target-Specific Selected Compounds in Mixtures by 19F NMR Binding Assay .
Uniqueness
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its trifluoromethylphenoxy group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H19F3N4O3 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-5-methyl-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H19F3N4O3/c1-11-13(9-24-26(11)3)8-23-18(27)17-16(12(2)29-25-17)10-28-15-6-4-5-14(7-15)19(20,21)22/h4-7,9H,8,10H2,1-3H3,(H,23,27) |
InChI Key |
KRCAVXMJDLEAQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC(=O)C2=NOC(=C2COC3=CC=CC(=C3)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.